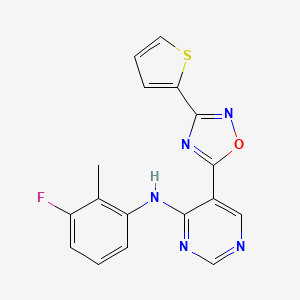

N-(3-fluoro-2-methylphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5OS/c1-10-12(18)4-2-5-13(10)21-15-11(8-19-9-20-15)17-22-16(23-24-17)14-6-3-7-25-14/h2-9H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGGKZYYIXJZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-2-methylphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrimidine ring and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 345.37 g/mol. The presence of fluorine and thiophene groups suggests potential for significant biological interactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer activities. The compound in focus has shown effectiveness against various cancer cell lines. For instance:

These values indicate that the compound can inhibit cell growth at low concentrations, suggesting a potent anticancer effect.

The mechanisms underlying the anticancer activity of this compound involve:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Pathways : It has been reported to inhibit key signaling pathways associated with cancer progression, including EGFR and Src kinases .

- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to targets involved in tumor growth and metastasis .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple cancer types, including breast and colon cancers .

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes and improved survival rates compared to control groups, emphasizing the potential therapeutic applications of these derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(3-fluoro-2-methylphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown promising results against various cancer cell lines. In vitro tests demonstrated growth inhibition rates comparable to established chemotherapeutic agents.

Case Study:

A study published in ACS Omega evaluated similar pyrimidine derivatives and reported percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that the compound may possess similar anticancer efficacy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that compounds with oxadiazole and thiophene groups can exhibit antifungal and antibacterial activities.

Bioassay Results:

In a recent study focusing on trifluoromethyl pyrimidine derivatives, several compounds displayed notable antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at certain concentrations . This highlights the potential for this compound in developing new antifungal agents.

Insecticidal Properties

Research into similar chemical structures has revealed insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The synthesized compounds demonstrated moderate insecticidal effects at higher concentrations compared to standard insecticides .

Implications for Crop Protection:

Given the increasing resistance of pests to conventional insecticides, the development of novel insecticides based on compounds like this compound could provide effective alternatives in agricultural practices.

Future Research Directions

To fully understand the potential applications of this compound, further research is warranted in the following areas:

- Mechanistic Studies : Investigating the precise mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of the compound before advancing to clinical trials.

- Structure–Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogues

Key Observations:

Heterocycle Impact : The 1,2,4-oxadiazole ring in the target compound and anti-TB analogue may confer metabolic stability, whereas thiazole or thiadiazole derivatives exhibit divergent bioactivities (e.g., kinase inhibition or anticancer effects ).

Substituent Effects: Fluorine and methyl groups in the phenyl ring enhance lipophilicity and target binding, as seen in anti-TB compounds .

Functional Comparisons

Pharmacological Activity

- Anti-Tubercular Activity : The oxadiazole-containing compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide demonstrated high binding affinity to Mycobacterium tuberculosis targets (IC₅₀ < 1 µM) . This suggests the target compound’s oxadiazole-pyrimidine scaffold may similarly inhibit bacterial enzymes.

- Anticancer Activity : Thiadiazole-thiophene hybrids (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine) showed selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 µg/mL) , whereas pyrimidine-thiazole derivatives inhibited aurora kinases, inducing mitotic arrest .

Physicochemical Properties

- Solubility & Bioavailability: The thiophene and fluorine substituents in the target compound likely improve membrane permeability compared to bulkier analogues like tert-butyl (4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)glycinate .

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as evidenced by the extended half-life of 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide in pharmacokinetic studies .

Q & A

Basic: What synthetic strategies are effective for preparing pyrimidine derivatives with 1,2,4-oxadiazole and thiophene substituents?

Answer:

The synthesis typically involves multi-step coupling reactions. A pyrimidine core (e.g., 4-aminopyrimidine) is functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups. For example, the 1,2,4-oxadiazole-thiophene moiety can be synthesized separately through cyclization of a thiophene-carboxylic acid with an amidoxime, followed by coupling to the pyrimidine via a Buchwald-Hartwig amination . Key intermediates like 6-methyl-2-phenylpyrimidine derivatives (as in ) are often used, with fluorophenyl groups introduced via SNAr reactions under basic conditions.

Basic: What analytical techniques are critical for characterizing the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is essential for resolving intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups, 86.1° for oxadiazole-thiophene) . Complement with NMR (1H/13C/19F) to confirm regiochemistry and dynamic behavior in solution. IR spectroscopy can validate hydrogen bonding (e.g., N–H stretches at ~3300 cm⁻¹).

Advanced: How do substituent-induced conformational changes influence biological activity?

Answer:

The dihedral angles between the pyrimidine core and substituents (e.g., fluorophenyl vs. oxadiazole-thiophene) dictate binding to target proteins. For instance, near-coplanar fluorophenyl groups (12.8° tilt in ) enhance π-π stacking with aromatic residues in enzyme active sites, while orthogonal oxadiazole-thiophene groups (86.1° tilt) may improve solubility or disrupt off-target interactions. Computational docking studies (e.g., AutoDock Vina) combined with SCXRD data can correlate torsional flexibility with activity .

Advanced: How should researchers design in vitro assays to evaluate this compound’s kinase inhibition potential?

Answer:

Prioritize kinase panels (e.g., Eurofins KinaseProfiler) to screen against >100 kinases. Use fluorescence polarization (FP) or TR-FRET assays for IC50 determination. For target validation, employ cellular assays with phospho-specific antibodies (e.g., Western blotting for p-ERK/p-AKT). Include a counter-screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Advanced: How can conflicting structure-activity relationship (SAR) data be resolved for fluorophenyl vs. chlorophenyl analogs?

Answer:

Contradictions often arise from differences in crystal packing (e.g., vs. ) or assay conditions. Resolve by:

- Conducting free-energy perturbation (FEP) simulations to compare binding affinities of F/Cl substituents.

- Synthesizing isosteric analogs (e.g., CF3 vs. Cl) and testing under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Analyzing logP and pKa differences to account for membrane permeability variations .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

Use mixed-solvent systems (e.g., DMSO/water or ethanol/ethyl acetate) for controlled crystallization. achieved high-purity crystals via slow evaporation from DMSO, leveraging weak C–H⋯O and C–H⋯π interactions in the lattice. For polar derivatives, acetonitrile/dichloromethane (1:3) is effective. Monitor purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Advanced: What strategies mitigate metabolic instability of the 1,2,4-oxadiazole moiety in vivo?

Answer:

The oxadiazole ring is prone to hydrolysis. Stabilize via:

- Introducing electron-withdrawing groups (e.g., CF3) at the 3-position of thiophene to reduce nucleophilic attack.

- Deuterating labile C–H bonds (e.g., C5 of oxadiazole) to slow CYP450-mediated degradation.

- Co-administering with CYP inhibitors (e.g., ketoconazole) in preclinical PK studies .

Advanced: How does fluorine substitution at the 3-fluoro-2-methylphenyl group affect pharmacokinetics?

Answer:

The fluorine atom enhances metabolic stability by blocking CYP-mediated oxidation at the adjacent methyl group. It also increases lipophilicity (clogP +0.5), improving blood-brain barrier penetration. Compare with non-fluorinated analogs using liver microsome assays (e.g., human/rat S9 fractions) to quantify half-life differences .

Basic: What safety precautions are required when handling this compound?

Answer:

Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential dust formation. Avoid contact with oxidizing agents (risk of exothermic decomposition). Store at –20°C under argon. Dispose via incineration (hazardous waste code D003) .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

Use cellular thermal shift assays (CETSA) to confirm binding to the intended target. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to correlate target protein reduction with loss of compound activity. For kinase targets, employ NanoBRET assays to measure intracellular target occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.